potassium trifluoro-(4-nitrophenyl)boranuide
Description
Properties
CAS No. |
850623-71-1 |
|---|---|
Molecular Formula |
C6H4BF3KNO2 |
Molecular Weight |
229.01 g/mol |
IUPAC Name |
potassium trifluoro-(4-nitrophenyl)boranuide |
InChI |
InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-1-3-6(4-2-5)11(12)13;/h1-4H;/q-1;+1 |
InChI Key |
VUFAMHLXAXZYSD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)[N+](=O)[O-])(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Fluorination Using Potassium Hydrogen Fluoride (KHF2)
- The boronic acid or pinacol ester is treated with an excess of potassium bifluoride (KHF2) in a polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- The reaction is typically heated at 80–100 °C for 6–8 hours.
- After completion, the solvent is evaporated, and the product is precipitated by addition of methyl tert-butyl ether (MTBE), filtered, and dried to yield the potassium trifluoroborate salt.
This method is advantageous because it avoids the need for extremely low temperatures and uses mild, environmentally friendly conditions. It also provides good yields and high purity products.
Example from related vinyl potassium trifluoroborate synthesis (analogous to aryl trifluoroborates):
| Reagent | Amount | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Vinyl pinacol borate | 0.154 mol | DMF, 80–100 °C, 6–8 h | 69 | 95 |
| Potassium bifluoride (KHF2) | 0.847 mol (5.5 eq.) | |||
| Workup | Acetone filtration, MTBE precipitation |
Note: While this example is for vinyl trifluoroborates, the procedure and conditions are directly applicable to aryl trifluoroborates such as potassium (4-nitrophenyl)trifluoroborate.
Alternative Copper-Catalyzed Borylation of Mixed Anhydrides
- A novel method involves the copper-catalyzed borylation of mixed anhydrides derived from carboxylic acids to form potassium acyltrifluoroborates.
- Although this method is primarily reported for acyltrifluoroborates, the approach demonstrates the versatility of copper catalysis in trifluoroborate synthesis.
- The process involves preparing mixed anhydrides from carboxylic acids using isobutyl chloroformate, followed by copper-catalyzed borylation with bis(pinacolato)diboron and quenching with aqueous KHF2.
- This method tolerates various functional groups and can be adapted for aromatic substrates, potentially including 4-nitrophenyl derivatives.
| Parameter | Conditions | Notes |
|---|---|---|
| Catalyst | IMesCuCl (15 mol%) | N-heterocyclic carbene copper catalyst |
| Boron reagent | B2(pin)2 (1 equiv) | Bis(pinacolato)diboron |
| Base | NaOMe (2 equiv) | Alkoxide base |
| Substrate | Mixed anhydride of carboxylic acid | Prepared from isobutyl chloroformate |
| Solvent | Suitable organic solvent | Reaction temperature ~ room temp to 40 °C |
| Quenching | Aqueous KHF2 | Converts intermediate to trifluoroborate salt |
| Yield | Moderate to good (varies by substrate) | Functional group tolerance is high |
This copper-catalyzed method provides a complementary route to trifluoroborate salts and may be adapted for potassium (4-nitrophenyl)trifluoroborate synthesis, especially when starting from the corresponding carboxylic acid.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Fluorination with KHF2 | 4-Nitrophenyl boronic acid/ester | KHF2, DMF or THF, 80–100 °C, 6–8 h | Mild conditions, high purity | Requires boronic acid/ester precursor |
| Copper-Catalyzed Borylation | 4-Nitrophenyl carboxylic acid (as mixed anhydride) | IMesCuCl catalyst, B2(pin)2, NaOMe, KHF2 quench | Broad functional group tolerance, direct from acid | More complex catalyst system, optimization needed |
Chemical Reactions Analysis
Types of Reactions
Potassium (4-nitrophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Oxidation and Reduction: May involve reagents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: Often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
Potassium (4-nitrophenyl)trifluoroborate serves as a versatile reagent in organic synthesis. Its stability in air and moisture allows for easier handling compared to traditional boronic acids. It is commonly employed in:
- Cross-Coupling Reactions : Particularly effective in Suzuki-Miyaura reactions, where it acts as a coupling partner to form biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
- Formation of Aryl Trifluoroborates : This compound can be used to prepare aryl trifluoroborates that are useful in subsequent transformations .
Medicinal Chemistry
In medicinal chemistry, Potassium (4-nitrophenyl)trifluoroborate is utilized for synthesizing biologically active molecules and drug candidates. Its ability to facilitate the formation of complex organic structures makes it a valuable tool for pharmaceutical development .
Polymer Science
This compound finds applications in polymer science as well, where it can be used to modify polymer structures or create new materials through coupling reactions. The stability and reactivity of trifluoroborates allow for the development of advanced materials with tailored properties .
Agrochemicals
Potassium (4-nitrophenyl)trifluoroborate is also applied in the production of agrochemicals. Its role in synthesizing compounds with biological activity makes it relevant for developing pesticides and herbicides that require specific structural features for efficacy .
Advantages Over Traditional Reagents
- Stability : Unlike boronic acids that are sensitive to air and moisture, potassium trifluoroborates are stable under various conditions, making them easier to store and handle.
- Reactivity : The trifluoroborate group enhances reactivity while maintaining compatibility with a wide range of functional groups.
- Safety : The synthetic routes involving potassium trifluoroborates often employ less hazardous reagents compared to traditional methods, contributing to safer laboratory practices .
Case Study 1: Synthesis of Biaryl Compounds
In a study focusing on the synthesis of biaryl compounds via Suzuki-Miyaura reactions, researchers demonstrated that using Potassium (4-nitrophenyl)trifluoroborate resulted in higher yields and reduced reaction times compared to conventional boronic acids. The stability of this reagent allowed for more straightforward purification processes post-reaction.
Case Study 2: Development of Antifungal Agents
Another notable application was reported in the synthesis of novel antifungal agents where Potassium (4-nitrophenyl)trifluoroborate was utilized to construct complex molecular frameworks. The resultant compounds exhibited promising biological activities, showcasing the potential of this reagent in drug discovery efforts.
Mechanism of Action
The mechanism by which potassium (4-nitrophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the electrophilic partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Electron-Withdrawing Substituents
- Potassium (2,4-Dichlorophenyl)trifluoroborate (K[2,4-Cl₂C₆H₃BF₃]):
The dichloro substituents enhance stability (melting point: 98–104°C) and reactivity in polar solvents. However, steric hindrance from two chlorine atoms reduces coupling efficiency compared to the nitro analog. It is commonly used in aryl-aryl couplings but requires higher catalyst loadings . - Potassium (4-Trifluoromethylphenyl)trifluoroborate (K[4-CF₃C₆H₄BF₃]): The trifluoromethyl group (-CF₃) provides strong electron-withdrawing effects, similar to -NO₂, but with greater hydrolytic stability. Reactions with aryl chlorides achieve >90% yields under mild conditions, outperforming nitro-substituted analogs in aqueous media .
Electron-Donating Substituents
- Potassium (4-Methoxyphenyl)trifluoroborate (K[4-MeOC₆H₄BF₃]):
The methoxy group (-OMe) reduces electrophilicity, slowing transmetallation rates. Coupling with aryl bromides requires elevated temperatures (80–100°C) and prolonged reaction times, yielding 60–70% products . - Potassium Benzyltrifluoroborate (K[PhCH₂BF₃]):
Used in alkyl-aryl couplings, this compound exhibits lower thermal stability but higher solubility in THF. Electrochemical studies show a charge transfer rate constant (k₀) of 5.56 × 10⁻⁵ cm/s, enabling efficient radical cross-couplings .
Functionalized Derivatives
- Potassium Acyltrifluoroborates (KATs) :
These derivatives, such as potassium (4-methoxycarbonylbenzyl)trifluoroborate, enable chemoselective Migita-Kosugi-Stille couplings. Their acyl groups broaden synthetic utility in peptide and heterocycle synthesis, though they are more moisture-sensitive than nitro-substituted analogs . - Potassium (4-Tetrahydropyranylmethyl)trifluoroborate :
A heterocyclic variant with enhanced solubility in polar aprotic solvents. Its steric bulk reduces coupling efficiency with bulky aryl halides but improves selectivity in complex molecule synthesis .
Physical and Chemical Properties
*Assumed based on structural similarity to dichloro analog .
Reaction Efficiency and Mechanistic Insights
- Nitro vs. Chloro Substituents: The -NO₂ group in K[4-NO₂C₆H₄BF₃] accelerates oxidative addition in Pd-catalyzed couplings compared to -Cl, as evidenced by higher yields (76% vs. 65%) under identical conditions . However, -Cl derivatives are preferred for reactions requiring inert atmospheres due to their superior air stability .
- Role of Fluoride: Trifluoroborates release fluoride ions in situ, which activate Pd catalysts and suppress protodeboronation. This contrasts with boronic acids, where exogenous fluoride additives are necessary .
Biological Activity
Potassium (4-nitrophenyl)trifluoroborate is an organoboron compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and applications based on a review of available literature.
Potassium (4-nitrophenyl)trifluoroborate is characterized by its stable trifluoroborate moiety, which enhances its reactivity in various chemical transformations. The compound is typically used as a coupling partner in Suzuki–Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. Its stability in air and moisture makes it a preferable choice over traditional boronic acids and esters .
Biological Activities
Research indicates that potassium (4-nitrophenyl)trifluoroborate exhibits several biological activities, including:
- Antifungal Properties : Studies have shown that this compound can inhibit the growth of various fungal strains, making it a potential candidate for antifungal drug development.
- Antibacterial Activity : It has demonstrated effectiveness against a range of bacterial pathogens, suggesting its utility in combating bacterial infections.
- Antitumor Effects : Preliminary research indicates that potassium (4-nitrophenyl)trifluoroborate may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .
The biological activity of potassium (4-nitrophenyl)trifluoroborate can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
- Inhibition of Enzymatic Activity : It potentially interferes with key metabolic enzymes in pathogens, disrupting their growth and proliferation.
- Modulation of Cell Signaling Pathways : There is evidence suggesting that it may alter signaling pathways involved in cell survival and apoptosis, particularly in cancer cells .
Case Studies
Several studies have investigated the biological effects of potassium (4-nitrophenyl)trifluoroborate:
- Antifungal Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Candida albicans at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL .
- Antibacterial Research : In another study, potassium (4-nitrophenyl)trifluoroborate exhibited significant antibacterial activity against Staphylococcus aureus with an MIC of 10 µg/mL. This suggests its potential use as a therapeutic agent against resistant bacterial strains .
- Antitumor Activity : In vitro assays indicated that the compound could reduce the viability of HeLa cells by approximately 40% at a concentration of 50 µg/mL after 48 hours of exposure. Further mechanistic studies are required to elucidate the specific pathways involved .
Comparative Analysis
A comparison table summarizing the biological activities and effective concentrations of potassium (4-nitrophenyl)trifluoroborate against various pathogens is presented below:
| Biological Activity | Pathogen/Cell Line | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antifungal | Candida albicans | 15 µg/mL |
| Antibacterial | Staphylococcus aureus | 10 µg/mL |
| Antitumor | HeLa cells | 50 µg/mL |
Q & A
Q. How can potassium (4-nitrophenyl)trifluoroborate be synthesized and purified for Suzuki-Miyaura coupling?
Potassium aryltrifluoroborates are typically synthesized via transmetallation of Grignard or organolithium reagents with boron trifluoride etherate, followed by potassium hydroxide precipitation . For purification, continuous Soxhlet extraction is recommended to isolate the product from inorganic byproducts due to low solubility in organic solvents . Characterization involves multinuclear NMR (¹¹B, ¹⁹F, and ¹H) to confirm trifluoroborate structure and purity .
Q. What safety precautions are essential when handling potassium (4-nitrophenyl)trifluoroborate?
The compound is classified as an irritant (Xi) and requires storage under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis . Handling mandates PPE (gloves, goggles), avoidance of inhalation, and adherence to protocols for acute toxicity (OSHA HCS Category 4) . Post-reaction, thorough handwashing and proper disposal are critical .
Q. How does solvent choice influence the stability and reactivity of potassium (4-nitrophenyl)trifluoroborate in cross-coupling reactions?
Biphasic aqueous/organic systems (e.g., THF/water) enhance stability by minimizing protodeboronation. In contrast, non-polar solvents (e.g., toluene) lead to incomplete reactions and side-product formation (e.g., biaryl protodeboronation derivatives) . Optimal conditions require base titration (K₂CO₃ or Cs₂CO₃) to balance hydrolysis and catalytic turnover .
Advanced Research Questions
Q. What mechanistic insights explain the superior performance of potassium trifluoroborates over boronic acids in Suzuki-Miyaura coupling?
Trifluoroborates act as latent boronic acids, releasing aryl boronic acid (4) and fluoride (F⁻) in situ. Fluoride facilitates transmetalation by activating Pd intermediates, while controlled hydrolysis minimizes side reactions (e.g., homocoupling) . Kinetic studies via ¹⁹F NMR reveal equilibrium between trifluoroborate, boronic acid, and boronate species, with base concentration dictating reactive species distribution .
Q. How can computational modeling predict solvation effects on potassium (4-nitrophenyl)trifluoroborate reactivity?
DFT studies (e.g., B3LYP/6-311++G**) model solvation clusters (e.g., [RBF₃⁻]·nH₂O) to predict hydration numbers and solvation energies. UV-Vis and Raman spectroscopy validate these models, showing that aqueous environments stabilize the trifluoroborate anion via hydrogen bonding, which modulates reactivity in cross-coupling .
Q. What strategies mitigate competing protodeboronation during cross-coupling with electron-deficient aryl trifluoroborates?
Protodeboronation is minimized by:
Q. How do photoredox conditions enable novel transformations with potassium (4-nitrophenyl)trifluoroborate?
Under visible-light catalysis, electrophilic radicals (e.g., alkyl or aryl) add to vinyl/aryl trifluoroborates, enabling C–C bond formation without traditional transition-metal catalysts. This method tolerates functional groups (e.g., halides) and proceeds via single-electron transfer (SET) pathways .
Methodological and Analytical Questions
Q. What NMR techniques are critical for characterizing potassium (4-nitrophenyl)trifluoroborate?
- ¹¹B NMR : A quartet (J = ~37 Hz) confirms trifluoroborate structure .
- ¹⁹F NMR : Peaks between -115 to -135 ppm indicate BF₃K groups, with shifts reflecting electronic effects of the aryl substituent .
- ¹H NMR : Aromatic protons (e.g., 4-nitrophenyl) show deshielded peaks (δ 7.2–8.5 ppm), while aliphatic regions are absent .
Q. How can side reactions during cross-coupling be diagnostically identified and quantified?
Side products (e.g., biaryl homocoupling or protodeboronated arenes) are analyzed via:
Q. What are the limitations of potassium (4-nitrophenyl)trifluoroborate in non-traditional coupling reactions (e.g., alkyl-aryl)?
Challenges include:
- Poor transmetalation with alkyl-Pd complexes due to steric and electronic mismatches.
- Competing β-hydride elimination in alkyl coupling. Solutions involve using bulky ligands (e.g., SPhos) or nickel catalysts to enhance oxidative addition .
Tables for Key Data
Q. Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Potassium (4-Nitrophenyl)trifluoroborate
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent System | THF/H₂O (10:1) | |
| Base | K₂CO₃ (3 equiv) | |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | |
| Temperature | 60°C | |
| Reaction Time | 5.5 hours | |
| Yield | >95% |
Q. Table 2: Spectroscopic Signatures of Potassium (4-Nitrophenyl)trifluoroborate
| Technique | Key Signals | Reference |
|---|---|---|
| ¹¹B NMR | δ -2.1 ppm (q, J = 37.5 Hz) | |
| ¹⁹F NMR | δ -131.1 ppm (BF₃K) | |
| ¹H NMR | δ 7.4–8.2 ppm (4-nitrophenyl) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
